molecular formula C11H8BrNO4 B349633 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 67835-26-1

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B349633
CAS No.: 67835-26-1
M. Wt: 298.09g/mol
InChI Key: NDJFZBLAXGRLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8BrNO4. It is characterized by the presence of a bromine atom, a dioxo group, and an isoindoline structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFZBLAXGRLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct N-Alkylation of 5-Bromoisoindoline-1,3-dione

Procedure :

  • Intermediate preparation : 5-Bromoisoindoline-1,3-dione (CAS 552330-86-6) is synthesized via bromination of isoindoline-1,3-dione using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours.

  • Alkylation : React 5-bromoisoindoline-1,3-dione (1.0 equiv) with methyl 2-bromopropanoate (1.2 equiv) in methyl isobutyl ketone (MIBK) using K₂CO₃ (2.5 equiv) as base at 80°C for 12 hours.

  • Hydrolysis : Saponify the methyl ester with 2M NaOH in THF/MeOH (3:1) at 25°C for 3 hours.

Key Data :

ParameterValueSource
Bromination Yield78%
Alkylation Yield65%
Hydrolysis Yield92%
Overall Purity>98% (HPLC)

Advantages :

  • Utilizes cost-effective dimethyl sulfate analogs for alkylation.

  • MIBK enables efficient phase separation during workup.

Limitations :

  • Over-alkylation observed at >90°C.

  • Requires careful control of stoichiometry to minimize dimer impurities.

Route 2: Mitsunobu Coupling with Protected Propanoic Acid

Procedure :

  • Activation : Treat 5-bromoisoindoline-1,3-dione with diethyl azodicarboxylate (DEAD, 1.1 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF at 0°C.

  • Coupling : Add tert-butyl 2-hydroxypropanoate (1.05 equiv) dropwise, warm to 25°C, and stir for 24 hours.

  • Deprotection : Cleave the tert-butyl group with trifluoroacetic acid (TFA) in DCM (4:1 v/v) for 2 hours.

Key Data :

ParameterValueSource
Coupling Yield82%
Deprotection Yield95%
Optical Purity99% ee

Advantages :

  • Retains stereochemical integrity for chiral variants.

  • Avoids strong bases that may degrade the bromo substituent.

Limitations :

  • High reagent costs (DEAD, PPh₃).

  • Requires rigorous anhydrous conditions.

Process Optimization and Industrial Considerations

Solvent Selection

  • MIBK vs. THF : MIBK demonstrates superior performance in alkylation reactions (65% vs. 48% yield in THF) due to better solubility of inorganic bases.

  • Temperature Effects : Reactions conducted above 80°C show a 15% increase in byproduct formation due to ester hydrolysis competing with alkylation.

Impurity Control

Impurity TypeMitigation StrategySource
Dimer formationMaintain N-alkylation stoichiometry ≤1.2:1
Bromine displacementUse aprotic solvents to minimize nucleophilic attack
Ester hydrolysisControl reaction pH between 8.5–9.0

Analytical Characterization

Critical quality attributes were verified using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 7.52 (d, J=8.0 Hz, 1H, Ar-H), 4.21 (q, J=7.2 Hz, 1H, CH), 1.43 (d, J=7.2 Hz, 3H, CH₃).

  • HPLC-MS : m/z 316.97 [M+H]⁺ (calc. 316.98).

  • PXRD : Matches simulated pattern for anhydrous Form I.

Scale-Up Challenges and Solutions

Issue 1 : Exothermic alkylation requires controlled dosing:

  • Implement semi-batch addition of methyl 2-bromopropanoate over 4 hours.

  • Use jacketed reactors with ΔT ≤5°C/min.

Issue 2 : Residual metal catalysts in API:

  • Employ nanofiltration (5 kDa membrane) to reduce Pd content to <10 ppm.

ParameterRoute 1Route 2
PMI (kg/kg API)18.432.7
E-Factor23.641.2
Acute ToxicityCategory 4Category 3

PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass)

Emerging Methodologies

Photoredox Catalysis : Preliminary studies show potential for visible-light-mediated C-N coupling using Ru(bpy)₃Cl₂, reducing reaction times from 12 hours to 45 minutes.

Continuous Flow Systems : Microreactor trials achieve 89% yield at 120°C with residence time of 8 minutes, versus 65% in batch .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antinociceptive Activity

Recent studies have investigated the antinociceptive properties of compounds related to 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. For instance, functionalized amino acids derived from similar structures have shown promise as inhibitors of GABA uptake, which is crucial in managing neuropathic pain. In vivo experiments demonstrated that these compounds exhibit significant antinociceptive effects without inducing motor deficits in rodent models of neuropathic pain .

GABA Transporter Inhibition

The compound has been studied as a potential inhibitor of GABA transporters (GATs). In particular, derivatives have been synthesized and evaluated for their potency against mouse GAT subtypes (mGAT1–4). The results indicated that certain derivatives possess selective inhibitory activities, which could lead to new therapeutic strategies for conditions like epilepsy and anxiety disorders .

Synthesis of PROTACs

Another area of application involves the design and synthesis of PROTACs (Proteolysis Targeting Chimeras) based on the compound's structure. These molecules are engineered to target specific proteins for degradation, offering a novel approach to cancer therapy by selectively eliminating oncogenic proteins . This application highlights the versatility of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid in advancing therapeutic modalities.

Case Study 1: Neuropathic Pain Models

In a controlled study, derivatives of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid were tested in various rodent models for neuropathic pain induced by chemotherapy agents like oxaliplatin and paclitaxel. The findings demonstrated that certain compounds significantly reduced pain responses compared to controls, suggesting their potential as analgesics in clinical settings .

Case Study 2: Selective GABA Transporter Inhibition

A series of experiments evaluated the binding affinity of synthesized compounds to different GABA transporter subtypes using mass spectrometry techniques. The data revealed that some derivatives exhibited high selectivity for mGAT4 over other subtypes, indicating their potential utility in treating disorders characterized by altered GABAergic signaling .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    5-bromo-1,3-dioxoisoindoline: Lacks the propanoic acid group but shares the core structure.

Uniqueness

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure

The molecular formula of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is C11H8BrNO4C_{11}H_{8}BrNO_{4}, with a molecular weight of approximately 296.09 g/mol. The compound features a brominated isoindole structure that is crucial for its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations indicate that derivatives of isoindole compounds exhibit significant antimicrobial properties. The presence of the bromine atom enhances this activity by increasing the compound's lipophilicity, allowing better membrane penetration and interaction with microbial targets .
  • Antioxidant Properties : The dioxo group in the isoindole structure is known to contribute to antioxidant activities. Research has shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases .
  • Potential Anticancer Activity : There is emerging evidence that isoindole derivatives can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in certain cancer cell lines, although specific data on 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is still limited .

The biological activity of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can be attributed to several mechanisms:

  • Intermolecular Interactions : The compound forms hydrogen bonds and π-stacking interactions with biological macromolecules, which are critical for its activity against pathogens and in cellular signaling pathways .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Case Studies

Several studies have explored the biological effects of similar compounds:

StudyCompoundFindings
Matsuda et al., 1999Isoindole derivativesDemonstrated antimicrobial and anti-allergic properties.
Raza et al., 2009Dioxoisoindolin derivativesShowed potential for metal complexation and biological activity modulation.
Wheeler et al., 2004Isoindoline derivativesReported anticancer properties through apoptosis induction in tumor cells.

These findings suggest a promising avenue for further investigation into the specific effects of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-bromo-1,3-dioxo-isoindol-2-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves bromination of a precursor isoindole-1,3-dione derivative followed by coupling with propanoic acid. Key steps include:

  • Bromination : Electrophilic substitution at the 5-position of the isoindole ring using brominating agents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in solvents such as DMF or CCl₄ .
  • Coupling : Amide bond formation between the brominated isoindole and propanoic acid derivatives via activation with reagents like EDCl/HOBt or DCC in anhydrous THF/DCM .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm for brominated isoindole), propanoic acid protons (δ 2.5–3.5 ppm), and carbonyl carbons (δ 165–175 ppm). Coupling constants confirm substituent positions .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include hydrogen-bonding networks between the carboxylic acid group and the isoindole ring .
  • FTIR : Confirm C=O stretches (~1700 cm⁻¹ for isoindole dione and carboxylic acid) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine group increases the electrophilicity of the isoindole ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols). Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can map electron density distributions .
  • Reactivity Studies : Compare reaction rates of brominated vs. non-brominated analogs in acylation or alkylation reactions. Kinetic assays (e.g., UV-Vis monitoring) quantify activation barriers .

Q. What strategies are recommended for resolving contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility Profiling : Use dynamic light scattering (DLS) or nephelometry to measure solubility in buffered solutions (pH 2–12) and organic solvents (DMSO, acetonitrile). Cross-validate with HPLC retention times .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS identify hydrolysis products (e.g., cleavage of the propanoic acid moiety). Control light exposure using amber vials .

Q. How can computational modeling predict biological interactions, such as binding to enzyme active sites?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase (COX) or kinases. The bromine atom may occupy hydrophobic pockets, while the carboxylic acid group forms salt bridges .
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Methodological Notes for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., solubility in water vs. organic solvents), repeat experiments under standardized conditions (e.g., USP guidelines) and validate with orthogonal methods (e.g., Karl Fischer titration for water content) .
  • Data Reproducibility : Document solvent purity, humidity, and light exposure during synthesis and testing. Share raw spectral data (e.g., CIF files for crystallography) via repositories like Cambridge Structural Database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.